REACTION_CXSMILES
|
[I:1][C:2]1[C:10](C)=CC=C[C:3]=1[C:4](O)=O.B.[O:13]1[CH2:17][CH2:16][CH2:15][CH2:14]1>>[I:1][C:2]1[CH:10]=[C:16]([CH2:17][OH:13])[CH:15]=[CH:14][C:3]=1[CH3:4]
|
Name
|
|
Quantity
|
5 g
|
Type
|
reactant
|
Smiles
|
IC1=C(C(=O)O)C=CC=C1C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
B
|
Name
|
|
Quantity
|
50 mL
|
Type
|
reactant
|
Smiles
|
O1CCCC1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O1CCCC1
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The resultant reaction mixture
|
Type
|
CUSTOM
|
Details
|
was reacted for approximately ninety minutes
|
Type
|
CUSTOM
|
Details
|
was quenched with ethanol resulting in the evolution of hydrogen gas
|
Type
|
ADDITION
|
Details
|
The mixture was diluted with ethyl acetate
|
Type
|
CUSTOM
|
Details
|
The resulting layers were separated
|
Type
|
WASH
|
Details
|
the organic layer was washed sequentially with sodium bicarbonate and brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over sodium sulfate
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
crystallized from a hexane/ethyl acetate mixture
|
Name
|
|
Type
|
product
|
Smiles
|
IC1=C(C=CC(=C1)CO)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 120 mg |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |